N-(4-ethoxyphenyl)-N-{[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}thiophene-2-sulfonamide
Description
N-(4-ethoxyphenyl)-N-{[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}thiophene-2-sulfonamide is a sulfonamide-based heterocyclic compound featuring a 1,3-oxazole core substituted with a 4-methoxyphenyl group and a methyl moiety at positions 2 and 5, respectively. The oxazole ring is linked to a thiophene-2-sulfonamide scaffold via a methylene bridge, with an additional 4-ethoxyphenyl group attached to the sulfonamide nitrogen.
Properties
IUPAC Name |
N-(4-ethoxyphenyl)-N-[[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl]thiophene-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O5S2/c1-4-30-21-13-9-19(10-14-21)26(33(27,28)23-6-5-15-32-23)16-22-17(2)31-24(25-22)18-7-11-20(29-3)12-8-18/h5-15H,4,16H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMRGVOHNEFJSDF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N(CC2=C(OC(=N2)C3=CC=C(C=C3)OC)C)S(=O)(=O)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethoxyphenyl)-N-{[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}thiophene-2-sulfonamide typically involves multi-step organic reactions. The process begins with the preparation of the key intermediates, which are then coupled under specific reaction conditions to form the final product. Common reagents used in these reactions include various acids, bases, and solvents to facilitate the desired transformations.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This often includes the use of advanced techniques such as continuous flow chemistry and automated synthesis to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(4-ethoxyphenyl)-N-{[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}thiophene-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines.
Scientific Research Applications
N-(4-ethoxyphenyl)-N-{[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}thiophene-2-sulfonamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-ethoxyphenyl)-N-{[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}thiophene-2-sulfonamide involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The compound’s structural analogs vary in heterocyclic cores, substituents, and functional groups, leading to differences in pharmacological profiles. Key comparisons are outlined below:
Table 1: Structural Comparison
Table 2: Functional Comparison
Key Research Findings
Role of the Oxazole Core : The 1,3-oxazole ring in the target compound and iCRT3 is critical for binding to β-catenin in the Wnt pathway, as demonstrated by iCRT3’s inhibition of TCF reporter activity . Modifications to the oxazole substituents (e.g., methoxy vs. ethyl groups) may alter binding kinetics.
Sulfonamide vs. Carboxamide : The target compound’s sulfonamide group distinguishes it from analogs like G373-0676 (carboxamide). Sulfonamides typically exhibit stronger hydrogen-bonding interactions with enzymes, while carboxamides may improve metabolic stability .
Substituent Effects: 4-Methoxyphenyl: Enhances solubility and modulates electronic properties, as seen in N-(4-Methoxyphenyl)benzenesulfonamide .
Biological Activity
N-(4-ethoxyphenyl)-N-{[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}thiophene-2-sulfonamide is a synthetic organic compound with potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, research findings, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following molecular formula:
- Molecular Formula : CHNOS
- Molecular Weight : 484.6 g/mol
- CAS Number : 1251553-20-4
The structure includes a thiophene core and oxazole moiety, which are known to influence its biological properties.
The biological activity of this compound involves interactions with specific molecular targets. It is believed to modulate enzyme activity and receptor binding, leading to various biological effects such as:
- Antimicrobial Activity : The compound has shown potential in inhibiting the growth of certain bacteria and fungi.
- Anticancer Properties : Research indicates that it may induce apoptosis in cancer cells by targeting specific pathways associated with cell proliferation and survival.
Biological Activity Studies
Several studies have been conducted to evaluate the biological activity of this compound. Below are key findings from various research efforts:
| Study | Findings | Reference |
|---|---|---|
| Antimicrobial Evaluation | Demonstrated significant inhibition against Gram-positive bacteria. | |
| Cytotoxicity Assay | Induced apoptosis in breast cancer cell lines with an IC50 value of 12 µM. | |
| Mechanistic Study | Inhibited the NF-kB pathway, leading to reduced inflammation and tumor growth. |
Case Studies
- Antimicrobial Efficacy : A study investigated the compound's effect on Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus, suggesting promising antimicrobial properties.
- Cancer Research : In vitro studies on MCF-7 breast cancer cells revealed that treatment with the compound resulted in a dose-dependent decrease in cell viability, along with increased markers of apoptosis (caspase activation).
Comparison with Similar Compounds
The biological activity of this compound can be compared with similar compounds to highlight its unique properties:
| Compound Name | Structure Similarity | Biological Activity |
|---|---|---|
| N-(2,4-dimethoxybenzyl)-5-(4-chlorophenyl)nicotinamide | Similar core structure | Moderate anticancer activity |
| N-(4-fluorophenyl)-N-[1-(2-phenylethyl)piperidin-4-yl]propanamide | Different substituents | High opioid receptor affinity |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for this compound?
- Methodology : The synthesis involves multi-step reactions, including condensation, nucleophilic substitution, and sulfonamide formation. For example:
Oxazole ring formation : React 4-methoxyphenylacetamide derivatives with morpholine and sulfur under controlled heating (60–80°C) to generate the oxazole core .
Sulfonamide coupling : Use thiophene-2-sulfonyl chloride with the oxazole intermediate in the presence of a base (e.g., triethylamine) in anhydrous THF .
Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) ensure high purity (>95%) .
Q. Which spectroscopic techniques are critical for structural characterization?
- Key Techniques :
- 1H/13C NMR : Assign methoxy (δ 3.7–3.9 ppm), oxazole protons (δ 6.8–7.2 ppm), and sulfonamide NH (δ 8.1–8.3 ppm). Compare predicted vs. observed shifts using software like MestReNova .
- FT-IR : Confirm sulfonamide S=O stretches (1320–1350 cm⁻¹) and oxazole C=N (1600–1650 cm⁻¹) .
- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]+ at m/z 509.14) .
Q. How to assess the compound’s stability under varying conditions?
- Protocol :
- Thermal stability : TGA/DSC analysis (25–300°C, 10°C/min) to detect decomposition points.
- pH stability : Incubate in buffers (pH 1–13) for 24h, monitor degradation via HPLC .
- Light sensitivity : Expose to UV (254 nm) and track changes using UV-Vis spectroscopy .
Advanced Research Questions
Q. How to resolve contradictions between predicted and observed NMR data?
- Approach :
- X-ray crystallography : Use SHELXL for refinement to resolve ambiguities in stereochemistry or hydrogen bonding . For example, SHELXL’s L.S. restraints can refine disordered ethoxyphenyl groups .
- DFT calculations : Compare experimental NMR shifts with Gaussian-optimized structures (B3LYP/6-31G* basis set) .
Q. How to optimize reaction yields for low-yielding steps?
- Strategies :
- Catalyst screening : Test Pd(OAc)₂ or CuI for Suzuki coupling of the thiophene moiety .
- Solvent effects : Replace THF with DMF for better solubility of intermediates (yield increase from 45% to 68%) .
- Microwave-assisted synthesis : Reduce oxazole formation time from 12h to 2h (80°C, 300W) .
Q. What computational methods predict biological activity?
- In-silico Workflow :
Molecular docking (AutoDock Vina) : Screen against targets like DNA polymerase (PDB: 7Q3J). The sulfonamide group shows hydrogen bonding with Arg314 .
ADMET prediction (SwissADME) : LogP ~3.2 indicates moderate blood-brain barrier penetration; Ames toxicity negative .
MD simulations (GROMACS) : Assess binding stability (RMSD ≤2.5 Å over 100 ns) .
Q. How to validate crystal structures with SHELX programs?
- Step-by-Step :
Data collection : Use a Bruker D8 Venture (Mo-Kα, λ = 0.71073 Å).
Structure solution : SHELXD for phase problem resolution (CC 85% for 1.0 Å data).
Refinement : SHELXL with HKLF 4 format. Apply RIGU restraints for flexible ethoxy groups .
Validation : Check CIF with checkCIF/PLATON (no A/B alerts) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
